molecular formula C18H17FN2O B12427195 N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine

N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine

Cat. No.: B12427195
M. Wt: 296.3 g/mol
InChI Key: NWJCMSSQJWHTAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SLEC-11 involves a series of synthetic steps that include the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves multiple steps of organic reactions, including condensation, reduction, and purification processes .

Industrial Production Methods

Industrial production of SLEC-11 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

SLEC-11 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SLEC-11 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving SLEC-11 depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of SLEC-11, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

SLEC-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a lead compound in the development of new synthetic lethal agents.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential in treating gastric cancer and other E-cadherin-deficient cancers.

Mechanism of Action

SLEC-11 exerts its effects by targeting specific molecular pathways involved in cancer cell survival. The compound acts as a synthetic lethal agent in E-cadherin-deficient cells, leading to cell death. The exact molecular targets and pathways involved include the inhibition of key enzymes and proteins that are essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SLEC-11

SLEC-11 is unique due to its high specificity and effectiveness in targeting E-cadherin-deficient cells. This makes it a promising candidate for further research and development in the treatment of gastric cancer .

Properties

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C18H17FN2O/c1-12-9-18(20-11-13-3-5-14(19)6-4-13)16-10-15(22-2)7-8-17(16)21-12/h3-10H,11H2,1-2H3,(H,20,21)

InChI Key

NWJCMSSQJWHTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NCC3=CC=C(C=C3)F

solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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